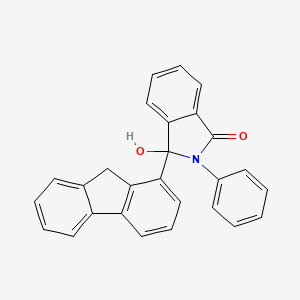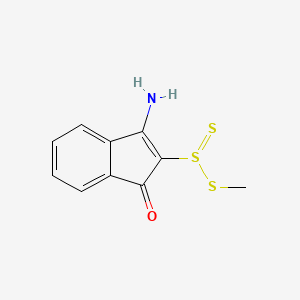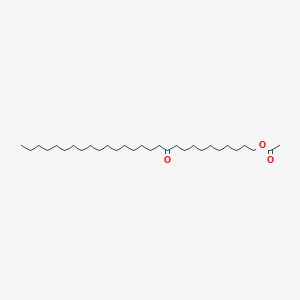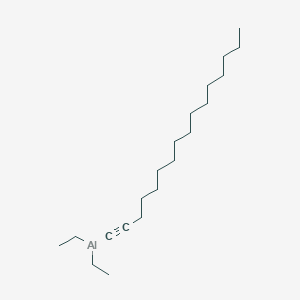
2-(Dimethylaminomethylsulfanyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dimethylaminomethylsulfanyl)ethanol is an organic compound that features both an alcohol and an amine functional group. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable compound for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylaminomethylsulfanyl)ethanol typically involves the reaction of dimethylamine with 2-chloroethanol in the presence of a base. The reaction proceeds via nucleophilic substitution, where the dimethylamine attacks the electrophilic carbon of the 2-chloroethanol, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-(Dimethylaminomethylsulfanyl)ethanol undergoes various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include aldehydes, carboxylic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2-(Dimethylaminomethylsulfanyl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 2-(Dimethylaminomethylsulfanyl)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of biological molecules. Its amine and alcohol groups allow it to form hydrogen bonds and other interactions with target molecules, influencing their activity and behavior.
類似化合物との比較
Similar Compounds
2-(Dimethylamino)ethanol: Similar in structure but lacks the sulfanyl group.
2-(Methylamino)ethanol: Contains a methylamino group instead of a dimethylamino group.
Ethanolamine: Contains an amino group instead of a dimethylamino group.
Uniqueness
2-(Dimethylaminomethylsulfanyl)ethanol is unique due to the presence of both the dimethylamino and sulfanyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows the compound to participate in a wider range of chemical reactions compared to its similar counterparts.
特性
CAS番号 |
92332-42-8 |
|---|---|
分子式 |
C5H13NOS |
分子量 |
135.23 g/mol |
IUPAC名 |
2-[(dimethylamino)methylsulfanyl]ethanol |
InChI |
InChI=1S/C5H13NOS/c1-6(2)5-8-4-3-7/h7H,3-5H2,1-2H3 |
InChIキー |
PSXQPTBGOQHFNP-UHFFFAOYSA-N |
正規SMILES |
CN(C)CSCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


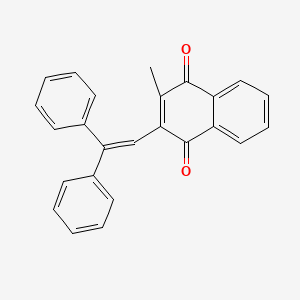
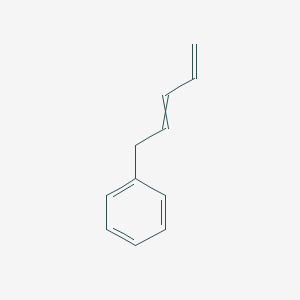
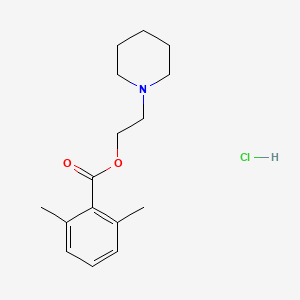
![[2-(3-Oxobut-1-en-1-yl)phenyl]acetic acid](/img/structure/B14358244.png)
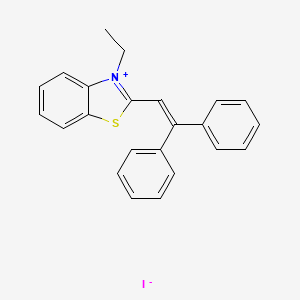
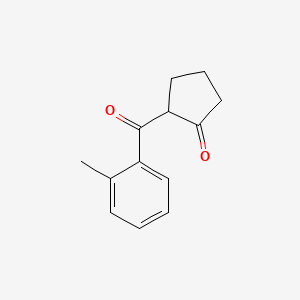

![2,3,4,6-Tetra(propan-2-yl)bicyclo[3.1.0]hexaphosphane](/img/structure/B14358264.png)
